An In-Depth Technical Guide to 3-Methyl-5-phenylpentan-1-ol
An In-Depth Technical Guide to 3-Methyl-5-phenylpentan-1-ol
Introduction
3-Methyl-5-phenylpentan-1-ol, also known by trade names such as Mefrosol and Phenoxanol, is an aryl alkyl alcohol that has carved a significant niche in the fragrance industry.[1] Its unique olfactory profile, characterized by a fresh, rosy, and floral scent, makes it a valuable component in a wide array of consumer products.[2][3] Beyond its aromatic applications, its chemical structure—a primary alcohol with a chiral center and a phenyl-terminated alkyl chain—presents an interesting scaffold for synthetic modifications. This guide provides a comprehensive overview of its fundamental properties, synthesis, analysis, chemical reactivity, and potential relevance in broader chemical and pharmaceutical research.
Core Chemical and Physical Properties
3-Methyl-5-phenylpentan-1-ol is a colorless to pale yellow liquid at room temperature. Its structure consists of a five-carbon pentanol chain with a methyl group at the third position and a phenyl group at the fifth position. The presence of a stereocenter at the C3 position means that the molecule exists as a racemic mixture unless a stereospecific synthesis is employed.[4]
Identifiers and Molecular Structure
| Identifier | Value | Source |
| IUPAC Name | 3-methyl-5-phenylpentan-1-ol | [5] |
| CAS Number | 55066-48-3 | [5] |
| Molecular Formula | C₁₂H₁₈O | [5] |
| Molecular Weight | 178.27 g/mol | [5] |
| InChIKey | OXYRENDGHPGWKV-UHFFFAOYSA-N | [5] |
| SMILES | CC(CCC1=CC=CC=C1)CCO | [5] |
| Synonyms | Phenylisohexanol, Mefrosol, Phenoxanol, γ-Methylbenzenepentanol | [5] |
Physical and Thermodynamic Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 143 °C @ 11 mmHg (~14.7 hPa) | |
| 260 °C @ 760 mmHg | [6] | |
| Density | 0.957 - 0.960 g/cm³ @ 20°C | [][8] |
| Flash Point | 102 °C | |
| Refractive Index (n²⁰/D) | 1.511 - 1.513 | [][8] |
| Water Solubility | ~202.6 mg/L @ 25 °C (estimated) | [] |
| LogP | ~3.2 (estimated) | [3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of 3-Methyl-5-phenylpentan-1-ol. While publicly available experimental spectra are limited, the expected spectral features can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the 7.1-7.3 ppm range), the methylene protons adjacent to the hydroxyl group (-CH₂OH) around 3.6 ppm, and a complex series of aliphatic protons in the 0.9-2.7 ppm range. The methyl group at C3 would appear as a doublet around 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between ~125 and 143 ppm. The carbon bearing the hydroxyl group (-CH₂OH) is expected around 61 ppm. The aliphatic carbons, including the methyl group, will resonate in the upfield region of the spectrum (~19-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most characteristic absorption bands would be:
-
A broad, strong band in the region of 3200-3500 cm⁻¹ , corresponding to the O-H stretching vibration of the primary alcohol.
-
Multiple sharp peaks between 2850-3000 cm⁻¹ due to C-H stretching vibrations of the alkyl chain.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹ .
-
Characteristic C=C stretching absorptions for the benzene ring in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching vibration around 1050 cm⁻¹ .
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this molecule would likely show a weak or absent molecular ion peak (M⁺) at m/z = 178, which is common for primary alcohols.[9] The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways include:
-
Alpha-cleavage: Loss of an alkyl radical adjacent to the oxygen is less likely for primary alcohols compared to secondary or tertiary ones.
-
Dehydration: A prominent peak corresponding to the loss of water (M-18) at m/z = 160 is expected.[9]
-
Benzylic cleavage: Cleavage of the C4-C5 bond is highly favorable due to the formation of the stable tropylium ion or a benzyl cation. This would lead to a prominent peak at m/z = 91 .
-
Other significant fragments would arise from further cleavage of the alkyl chain.
Synthesis and Manufacturing
The industrial synthesis of 3-Methyl-5-phenylpentan-1-ol is a multi-step process. A common and efficient route involves the Prins condensation followed by hydrogenation.[8][10]
Synthesis Pathway Overview
A widely used synthesis involves two main stages: the formation of a dihydropyran intermediate followed by its reductive ring-opening.[11] This approach is favored for its efficiency and use of readily available starting materials.[2]
Caption: Synthesis of 3-Methyl-5-phenylpentan-1-ol.
Experimental Protocol: Hydrogenation of Dihydropyran Intermediate
This protocol is adapted from a patented industrial process and serves as a representative example of the final synthesis step.[11]
-
Reactor Charging: To a 1 L autoclave, add 200 g of the phenyl-dihydropyran intermediate (Tetrahydro-4-methylene-5-phenylpyran), 100 g of a 1% aqueous propionic acid solution, and 2.5 g of a 3% Palladium on silica (Pd/SiO₂) catalyst.
-
Inerting: Seal the autoclave. Purge the vessel three times with nitrogen gas to remove all oxygen.
-
Hydrogenation: After inerting, purge the autoclave with hydrogen gas. Heat the reactor to 105-110 °C and pressurize with hydrogen to 1.2 MPa (approx. 174 psi) to initiate the reaction.
-
Monitoring and Completion: Maintain the reaction under constant stirring. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed (<5%). The typical reaction time is around 7 hours.
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the system again with nitrogen.
-
Purification: Filter the reaction mixture to remove the solid catalyst. The crude product is then purified by vacuum distillation to yield 3-methyl-5-phenyl-pentanol with a purity of >98.5%.
Chemical Reactivity and Potential for Drug Discovery
The chemical reactivity of 3-Methyl-5-phenylpentan-1-ol is dominated by its primary alcohol functional group. This allows for a range of classical alcohol transformations, making it a versatile building block.
Key Reactions of the Hydroxyl Group
Caption: Key reactions of 3-Methyl-5-phenylpentan-1-ol.
-
Oxidation: As a primary alcohol, it can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents like Pyridinium chlorochromate (PCC). Stronger oxidation (e.g., with KMnO₄ or Jones reagent) will yield the carboxylic acid.
-
Esterification: It readily undergoes Fischer esterification with carboxylic acids under acidic catalysis to form fragrant esters. This reaction is crucial for creating new fragrance molecules with different scent profiles.
-
Etherification: The alcohol can be converted to an ether, for example, via the Williamson ether synthesis, by first deprotonating with a strong base (like NaH) followed by reaction with an alkyl halide.
Relevance in Medicinal Chemistry and Drug Development
While 3-Methyl-5-phenylpentan-1-ol itself is not an active pharmaceutical ingredient, the aryl alkyl alcohol motif is a common structural feature in many bioactive molecules.[12][13] Its structural components—a flexible alkyl chain, a chiral center, and an aromatic ring—are desirable features for ligand design, influencing properties like lipophilicity, metabolic stability, and receptor binding.
-
Scaffold for Bioactive Molecules: The closely related (3R)-3-hydroxy-5-phenylpentyl moiety is a key structural component in Latanoprost, a prostaglandin F₂α analogue used to treat glaucoma. This highlights the value of the phenylpentanol scaffold in mimicking endogenous lipids and interacting with specific biological receptors.
-
Fragment-Based Drug Design: As a fragment, it can be used as a starting point in fragment-based drug discovery (FBDD) campaigns. The primary alcohol provides a convenient handle for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent and selective lead compound.
-
Analogues with Pharmacological Activity: Research into various aryl-substituted alcohols and their derivatives has shown activities across different therapeutic areas, including antimalarial (γ-amino alcohol derivatives) and anti-inflammatory (COX-2 inhibitors) applications.[14] This suggests that derivatives of 3-Methyl-5-phenylpentan-1-ol could be explored for a range of pharmacological targets.
Analytical Methodologies
For quality control, purity assessment, and pharmacokinetic studies, a reliable analytical method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for this purpose.[15]
Protocol: RP-HPLC Analysis
-
Column: Newcrom C18 or equivalent reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water. Phosphoric acid or formic acid is typically added at a low concentration (e.g., 0.1%) to ensure sharp peak shapes. For mass spectrometry detection (LC-MS), formic acid is preferred over non-volatile phosphoric acid.[15]
-
Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl group (e.g., 254 nm).
-
Application: This method is scalable and can be adapted for preparative chromatography to isolate impurities or for analytical purposes in pharmacokinetic studies.[15]
Safety and Handling
Hazard Identification
According to the Globally Harmonized System (GHS), 3-Methyl-5-phenylpentan-1-ol is classified with the following hazards:
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]
-
H318: Causes serious eye damage (Reported in a subset of notifications).[5]
-
H373: May cause damage to organs through prolonged or repeated exposure .
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is below 15°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Methyl-5-phenylpentan-1-ol is a commercially significant molecule, primarily valued for its pleasant and lasting floral fragrance. Its well-defined chemical properties and established synthesis routes make it a reliable ingredient in the flavor and fragrance industry. For researchers and drug development professionals, its true value may lie in its potential as a versatile chemical scaffold. The combination of a primary alcohol for straightforward chemical modification, a chiral center for stereochemical exploration, and an aryl-terminated alkyl chain for modulating physicochemical properties makes it an attractive starting point for the synthesis of novel compounds with potential biological activity. A thorough understanding of its basic properties, reactivity, and analytical behavior is the first step toward unlocking this broader potential.
References
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SIELC Technologies. (2018, February 16). 3-Methyl-5-phenylpentan-1-ol. Retrieved from [Link]
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The Good Scents Company. (n.d.). rose absolute pentanol (Givaudan). Retrieved from [Link]
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LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-methyl-1,5-pentanediol. Retrieved from [Link]
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ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 3-methylpentane. Retrieved from [Link]
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